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An In-depth Technical Guide to the Physicochemical Properties of Phenylboronic Acids: A Case

Study of (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid and Its Analogs

Disclaimer: Direct experimental data for the specific compound (3-Fluoro-4-
(methoxycarbamoyl)phenyl)boronic acid is not readily available in the public domain. This

guide provides a comprehensive overview of its predicted properties and characterization

methodologies based on established principles of physical organic chemistry and available

data from closely related structural analogs. This approach is designed to offer researchers and

drug development professionals a robust framework for handling and characterizing this and

similar novel phenylboronic acids.

Introduction: The Significance of Substituted
Phenylboronic Acids
Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role

as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.

Their utility in constructing C-C bonds has made them indispensable in the synthesis of

complex molecules, particularly in the fields of pharmaceuticals, agrochemicals, and materials

science. The precise tuning of their steric and electronic properties through aromatic

substitution allows for fine control over reactivity, selectivity, and the physicochemical properties

of the final products.
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The subject of this guide, (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid, represents

a highly functionalized building block. The presence of a fluorine atom and a

methoxycarbamoyl group introduces specific electronic and hydrogen-bonding capabilities that

can significantly influence molecular interactions, solubility, and metabolic stability. This guide

will delve into the core physical properties of this compound class, providing both theoretical

context and practical, field-proven protocols for their empirical determination. We will draw

upon data from close structural analogs to build a predictive and practical understanding.

Chemical Identity and Structural Analogs
The precise arrangement of functional groups on the phenyl ring is critical to the molecule's

behavior. The target compound's structure is shown below, alongside key analogs for which

experimental data is available.

Caption: Chemical structures of the target compound and its key analogs.

Table 1: Molecular Properties of (3-Fluoro-4-
(methoxycarbamoyl)phenyl)boronic acid and Its Analogs

Compound Name CAS Number Molecular Formula
Molecular Weight (
g/mol )

(3-Fluoro-4-

(methoxycarbamoyl)p

henyl)boronic acid

Not Available C₈H₉BFNO₄ 196.97 (Calculated)

3-Fluoro-4-

(methoxycarbonyl)phe

nylboronic Acid[1]

505083-04-5 C₈H₈BFO₄ 197.96

[3-Fluoro-4-

(methylcarbamoyl)phe

nyl]boronic acid[2][3]

849833-86-9 C₈H₉BFNO₃ 196.97

(3-Fluoro-4-

(methoxy(methyl)carb

amoyl)phenyl)boronic

acid

913835-59-3 C₉H₁₁BFNO₄ 226.99
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Core Physicochemical Properties: A Comparative
Analysis
The physical properties of boronic acids are pivotal for their application, dictating storage,

handling, solubility, and reactivity.

Appearance, Melting Point, and Stability
Phenylboronic acids are typically white to off-white crystalline solids at room temperature.[4]

Their melting points are influenced by crystal lattice energy, which is in turn affected by

intermolecular forces like hydrogen bonding. The presence of the carbamoyl group allows for

strong hydrogen bond donor-acceptor interactions, likely resulting in a relatively high melting

point.

A crucial aspect of boronic acid stability is their propensity to undergo dehydration to form cyclic

boroxine anhydrides. This equilibrium is often present in the solid state and can be influenced

by storage conditions. It is standard practice for commercial products to be sold as a mixture of

the free acid and the boroxine.

Table 2: Physical Properties of Analog Compounds
Compound Name Appearance Melting Point (°C) Storage Conditions

3-Fluoro-4-

(methoxycarbonyl)phe

nylboronic Acid

White to Almost white

powder/crystal
184

Room Temperature,

Cool and Dark Place

(<15°C

recommended)

[3-Fluoro-4-

(methylcarbamoyl)phe

nyl]boronic acid

Not specified, likely a

solid
Not specified Not specified

(3-Fluoro-4-

(methoxy(methyl)carb

amoyl)phenyl)boronic

acid

Solid Not specified
Inert atmosphere,

room temperature

Solubility
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The solubility of boronic acids is highly variable and depends on the solvent, temperature, and

pH. The boronic acid moiety itself is polar, but the aromatic ring is hydrophobic. The

substituents play a key role; the fluoro group slightly increases hydrophobicity, while the

methoxycarbamoyl group, with its capacity for hydrogen bonding, is expected to enhance

solubility in polar protic solvents like water, methanol, and ethanol.

Generally, phenylboronic acids exhibit higher solubility in polar organic solvents such as

acetone, THF, and DMSO than in nonpolar hydrocarbons.[5] Solubility in aqueous media is pH-

dependent due to the Lewis acidic nature of the boron atom.

Acidity (pKa)
The boron atom in a boronic acid is a Lewis acid, capable of accepting a hydroxide ion from

water to form a tetrahedral boronate species. This equilibrium gives boronic acids their

characteristic Brønsted acidity in aqueous solutions.

Trigonal Planar Boronic Acid

+ H₂O Tetrahedral Boronate

+ H₃O⁺

 Kₐ 

Click to download full resolution via product page

Caption: Lewis acidity equilibrium of a phenylboronic acid in water.

The pKa is highly sensitive to the electronic effects of the ring substituents. Electron-

withdrawing groups, such as the fluorine atom, increase the Lewis acidity of the boron center,

leading to a lower pKa.[6] The methoxycarbamoyl group is also electron-withdrawing,

suggesting that (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid is likely a stronger

acid than unsubstituted phenylboronic acid (pKa ≈ 8.8). The pKa values for various substituted

phenylboronic acids can range from approximately 5.3 to 8.5.[7]
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Authoritative Experimental Protocols
Accurate determination of physical properties requires robust and validated methodologies.

The following protocols are presented as self-validating systems for characterizing novel

boronic acids.

Protocol: Melting Point Determination via Differential
Scanning Calorimetry (DSC)
Causality: DSC is the gold standard for melting point determination, offering higher precision

and more information than traditional capillary methods. It measures the heat flow required to

raise a sample's temperature, revealing a sharp endothermic peak at the melting transition.

The onset temperature of this peak is the melting point, and the peak's shape can indicate

purity.

Methodology:

Calibration: Calibrate the DSC instrument using certified standards (e.g., indium, tin) to

ensure temperature and enthalpy accuracy.

Sample Preparation: Accurately weigh 1-3 mg of the dry boronic acid powder into a standard

aluminum DSC pan. Crimp the pan with a lid.

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

Thermal Program:

Equilibrate the cell at 25°C.

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above

the expected melting point (e.g., 250°C).

Use an inert nitrogen purge gas (50 mL/min) to prevent oxidative degradation.

Data Analysis: Analyze the resulting thermogram. The melting point is determined as the

onset of the endothermic melting peak. The integrated peak area corresponds to the

enthalpy of fusion.
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Caption: Workflow for Melting Point Determination by DSC.

Protocol: pKa Determination via UV-Vis
Spectrophotometric Titration
Causality: This method leverages the difference in the UV-Vis absorbance spectra between the

neutral boronic acid (R-B(OH)₂) and its anionic boronate form (R-B(OH)₃⁻). By measuring the

absorbance at a fixed wavelength across a range of pH values, a titration curve can be

generated from which the pKa (the pH at which the two species are in equal concentration) can

be accurately determined.

Methodology:

Stock Solution: Prepare a concentrated stock solution of the boronic acid in a solvent like

DMSO or methanol.

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12). A

universal buffer system is ideal.

Sample Preparation: For each pH point, add a small, constant aliquot of the boronic acid

stock solution to a cuvette containing a specific buffer. The final concentration should be low

enough to be within the linear range of the spectrophotometer (e.g., 50-100 µM).

Spectral Acquisition:

Scan the full UV-Vis spectrum (e.g., 200-400 nm) for each pH sample to identify the

isosbestic point(s) and the wavelength of maximum absorbance difference.

Measure the absorbance at this specific wavelength for all samples.

Data Analysis:

Plot Absorbance vs. pH.

Fit the data to the Henderson-Hasselbalch equation or a suitable sigmoidal curve function.

The pKa is the pH value at the inflection point of the curve.
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Protocol: Spectroscopic Characterization via NMR
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for

unambiguous structure elucidation and purity assessment. Different nuclei (¹H, ¹³C, ¹⁹F, ¹¹B)

provide complementary information about the molecular framework.[6]

Methodology:

Sample Preparation: Dissolve ~5-10 mg of the boronic acid in a suitable deuterated solvent

(e.g., DMSO-d₆, Acetone-d₆). DMSO-d₆ is often preferred as it can solubilize both the acid

and its boroxine anhydride form and has a high boiling point.

¹H NMR: Provides information on the number, connectivity, and chemical environment of

protons. Expect to see distinct aromatic proton signals, whose splitting patterns will confirm

the 1,3,4-substitution pattern, and signals for the methoxy and amide protons. The boronic

acid -OH protons often appear as a broad singlet and may exchange with residual water in

the solvent.

¹⁹F NMR: Crucial for fluorine-containing compounds. A single signal is expected for the C-F

group. Its chemical shift is indicative of the electronic environment.

¹³C NMR: Shows all unique carbon atoms in the molecule. The carbon atom directly attached

to the boron (C-B) can sometimes be difficult to observe due to quadrupolar relaxation.

¹¹B NMR: This experiment is specific to the boron atom. The chemical shift provides direct

evidence of the boron's coordination state. Trigonal boronic acids typically show a broad

signal around +30 ppm, while tetrahedral boronates appear at higher field (around +3 to +5

ppm).[6]

Conclusion and Future Outlook
While direct experimental data for (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid
remains to be published, a robust physicochemical profile can be confidently predicted based

on established chemical principles and data from its close structural analogs. It is expected to

be a stable, crystalline solid with a relatively high melting point and moderate solubility in polar

organic solvents. Its acidity will be enhanced by its electron-withdrawing substituents. The

authoritative protocols provided in this guide offer a clear and reliable pathway for researchers
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to empirically determine these critical properties, ensuring data integrity and facilitating the

compound's successful application in drug discovery and synthetic chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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